4-bromo-5H,7H-furo[3,4-d]pyrimidine
Description
Significance of Fused Heterocyclic Systems in Chemical Research
Fused heterocyclic systems, which consist of two or more rings sharing at least one common bond and its two connecting atoms, are of paramount importance in modern chemical research. Their rigid, well-defined three-dimensional structures provide a scaffold for the precise spatial arrangement of functional groups, which is crucial for specific interactions with biological targets. nih.gov These systems are integral components of numerous natural products, pharmaceuticals, and advanced materials. The fusion of different heterocyclic rings can lead to novel electronic properties and reactivity, offering a rich playground for the development of new synthetic methodologies and the discovery of compounds with unique biological activities.
Overview of Pyrimidine (B1678525) Derivatives in Medicinal Chemistry and Organic Synthesis
Pyrimidine, a six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, is a cornerstone of medicinal chemistry. The pyrimidine nucleus is a fundamental component of nucleic acids (cytosine, thymine, and uracil), as well as several vitamins and coenzymes. This inherent biological relevance has spurred extensive research into synthetic pyrimidine derivatives. growingscience.com In medicinal chemistry, pyrimidine-containing compounds have demonstrated a vast array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties. researchgate.net Their versatility in organic synthesis allows for the creation of diverse libraries of compounds for drug discovery and development. growingscience.com
Historical Context and Evolution of Furo[3,4-d]pyrimidine (B15215042) Research
Research into fused pyrimidine systems has a long history, with early work focusing on purines and pteridines. The exploration of less common fused systems like furo[3,4-d]pyrimidines is a more recent development, driven by the continuous search for novel bioactive molecules. Early synthetic efforts were often challenging, but advancements in synthetic organic chemistry have enabled more efficient access to this scaffold. rsc.org The evolution of research in this area has been marked by a shift from fundamental synthesis to the targeted design and biological evaluation of furo[3,4-d]pyrimidine derivatives for specific therapeutic applications. nih.govnih.gov
While detailed historical milestones for the specific compound 4-bromo-5H,7H-furo[3,4-d]pyrimidine are not extensively documented in publicly available literature, the broader interest in furo[3,4-d]pyrimidines has been fueled by discoveries of their potential as selective antagonists for receptors like the alpha1a-adrenergic receptor and as inhibitors of viral enzymes such as HIV-1 reverse transcriptase. nih.govnih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-5,7-dihydrofuro[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O/c7-6-4-1-10-2-5(4)8-3-9-6/h3H,1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGHNDHSJRLICKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)N=CN=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis of Furo 3,4 D Pyrimidine Derivatives
One approach involves the construction of the pyrimidine (B1678525) ring onto a pre-existing furan (B31954) derivative. For instance, furo[3,4-d]pyrimidinones have been synthesized from dihydropyrimidinone precursors. nih.gov These dihydropyrimidinones can undergo metabolic or synthetic transformations to yield the fused furo[3,4-d]pyrimidinone system.
Another general strategy could involve the cyclization of a suitably functionalized pyrimidine. For example, a pyrimidine derivative with appropriate substituents at the 4 and 5 positions could be used to construct the fused furan ring.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise structure of organic molecules by mapping the chemical environments of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
For 4-bromo-5H,7H-furo[3,4-d]pyrimidine, ¹H NMR spectroscopy is expected to reveal the specific arrangement of protons. The proton on the pyrimidine (B1678525) ring (H-2) would likely appear as a distinct singlet in the aromatic region of the spectrum. The two methylene (B1212753) groups (CH₂) in the dihydrofuro portion of the molecule at positions 5 and 7 are chemically non-equivalent and would be expected to produce signals in the aliphatic region, likely as complex multiplets due to geminal and vicinal coupling.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. Each unique carbon atom in the molecule will produce a separate signal. The chemical shifts of the carbons in the pyrimidine ring are influenced by the electronegativity of the nitrogen atoms and the bromine substituent. The carbon atom bonded to the bromine (C-4) would show a characteristic shift, while the carbons of the methylene groups (C-5 and C-7) would appear in the upfield region of the spectrum. Advanced NMR techniques, such as DEPT (Distortionless Enhancement by Polarization Transfer), can be used to distinguish between CH, CH₂, and CH₃ groups, further confirming the assignments. nih.gov
Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted data based on related pyrimidine structures. acs.orgnih.gov
| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |
|---|---|---|---|
| H-2 | ¹H | 8.0 - 9.0 | Singlet (s) |
| H-5 | ¹H | 4.5 - 5.5 | Multiplet (m) |
| H-7 | ¹H | 4.5 - 5.5 | Multiplet (m) |
| C-2 | ¹³C | 150 - 160 | CH |
| C-4 | ¹³C | 145 - 155 | C (quaternary) |
| C-4a | ¹³C | 110 - 120 | C (quaternary) |
| C-5 | ¹³C | 65 - 75 | CH₂ |
| C-7 | ¹³C | 65 - 75 | CH₂ |
| C-7a | ¹³C | 160 - 170 | C (quaternary) |
Infrared (IR) Spectroscopy for Vibrational Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is particularly useful for identifying the functional groups present in a compound.
The IR spectrum of this compound would display a series of absorption bands characteristic of its structure. Key expected vibrations include:
C-H Stretching: Aliphatic C-H stretches from the methylene (CH₂) groups in the dihydrofuro ring are expected to appear just below 3000 cm⁻¹. Aromatic C-H stretching from the proton on the pyrimidine ring would be observed above 3000 cm⁻¹.
C=N and C=C Stretching: The pyrimidine ring contains both C=N and C=C bonds, which would result in a series of sharp absorption bands in the 1600-1450 cm⁻¹ region.
C-O-C Stretching: The ether linkage within the furo- portion of the molecule is expected to produce a strong, characteristic C-O-C stretching band, typically in the 1250-1050 cm⁻¹ range.
C-Br Stretching: The vibration corresponding to the carbon-bromine bond would appear in the fingerprint region of the spectrum, generally between 600 and 500 cm⁻¹.
Analysis of these characteristic frequencies provides direct evidence for the presence of the key functional components of the molecule. acs.orgmdpi.com
Table 2: Predicted IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |
|---|---|---|
| C-H Stretch (Aromatic) | Pyrimidine Ring | 3100 - 3000 |
| C-H Stretch (Aliphatic) | -CH₂- | 3000 - 2850 |
| C=N and C=C Stretch | Pyrimidine Ring | 1600 - 1450 |
| C-O-C Stretch | Furo- Ring Ether | 1250 - 1050 |
| C-Br Stretch | Bromo-substituent | 600 - 500 |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation patterns.
For this compound (C₆H₅BrN₂O), the high-resolution mass spectrum would confirm its elemental composition. A key feature would be the molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by 2 m/z units. rsc.org This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.
Electron impact (EI) ionization would likely cause the molecule to fragment in a predictable manner. Common fragmentation pathways for related pyrimidine heterocycles involve the initial loss of the substituent, followed by the breakdown of the ring systems. rsc.org For this compound, a primary fragmentation step could be the loss of a bromine radical (•Br) or hydrogen bromide (HBr).
Table 3: Predicted Mass Spectrometry Data for this compound
| m/z Value | Ion Identity | Notes |
|---|---|---|
| 200/202 | [C₆H₅BrN₂O]⁺ (M⁺) | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for bromine. |
| 121 | [M - Br]⁺ | Fragment resulting from the loss of a bromine radical. |
| 119/121 | [M - HBr]⁺• | Fragment resulting from the elimination of hydrogen bromide. |
X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structure Determination
While spectroscopic methods provide information about connectivity and functional groups, single-crystal X-ray diffraction provides the unambiguous, three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can precisely determine bond lengths, bond angles, and torsional angles. nih.gov
This analysis would confirm the planarity of the fused pyrimidine ring and the conformation of the non-planar dihydrofuro ring. Furthermore, it would reveal how the molecules pack together in the crystal lattice, providing insight into intermolecular interactions such as hydrogen bonding or π-π stacking, which govern the material's bulk properties. rsc.orgresearchgate.net
Table 4: Structural Parameters Obtainable from X-ray Diffraction
| Parameter | Information Provided |
|---|---|
| Bond Lengths | Precise distances between bonded atoms (e.g., C-N, C-O, C-Br). |
| Bond Angles | Angles between adjacent bonds, defining the geometry of the rings. |
| Torsional Angles | Defines the conformation of the molecule, especially the dihydrofuro ring. |
| Crystal Packing | Arrangement of molecules in the unit cell and intermolecular forces. |
| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal. |
Electronic Absorption and Luminescence Spectroscopy for Optical Properties
Electronic absorption spectroscopy, typically using ultraviolet-visible (UV-Vis) light, provides information about the electronic transitions within a molecule. The furo[3,4-d]pyrimidine (B15215042) core is a conjugated system containing π electrons and non-bonding (n) electrons on the nitrogen and oxygen atoms. Its UV-Vis spectrum is expected to show absorption bands corresponding to π→π* and n→π* electronic transitions.
The π→π* transitions, usually of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic system. The n→π* transitions, which are typically weaker, involve promoting a non-bonding electron from a nitrogen or oxygen atom into a π* antibonding orbital. The position and intensity of these bands are sensitive to the molecular environment and substitution. mdpi.comnih.gov
Luminescence (fluorescence and phosphorescence) is the emission of light from an electronically excited state. While many aromatic heterocycles are fluorescent, the presence of the bromine atom in this compound would likely have a significant impact on its emissive properties. Bromine, as a heavy atom, can enhance the rate of intersystem crossing from the excited singlet state to the triplet state. This "heavy-atom effect" often leads to a decrease in fluorescence intensity (quenching) and an increase in phosphorescence. rsc.org Therefore, the compound might exhibit weak fluorescence but potentially measurable phosphorescence at low temperatures.
Table 5: Predicted Optical Properties for this compound
| Property | Expected Observation | Associated Transition |
|---|---|---|
| UV-Vis Absorption | Absorption bands in the UV region (approx. 250-350 nm). | π→π* and n→π* |
| Luminescence | Potentially weak fluorescence or phosphorescence. | Emission from excited electronic states. |
Computational Chemistry and Theoretical Modeling of 4 Bromo 5h,7h Furo 3,4 D Pyrimidine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems. For 4-bromo-5H,7H-furo[3,4-d]pyrimidine, DFT calculations, often using the B3LYP hybrid functional with a basis set such as 6-311++G(d,p), are employed to model its fundamental characteristics with high accuracy. nih.gov
The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For the fused ring system of this compound, the dihydropyrimidine (B8664642) and furan (B31954) rings are expected to be nearly planar. nih.gov
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This table is illustrative, based on typical values for similar heterocyclic systems calculated via DFT methods.
| Parameter | Predicted Value (Angstrom Å or Degrees °) |
| C4-Br Bond Length | ~1.89 Å |
| N1-C2 Bond Length | ~1.34 Å |
| C3a-N3 Bond Length | ~1.38 Å |
| O6-C5a Bond Length | ~1.37 Å |
| C4-N3-C3a Bond Angle | ~115° |
| C2-N1-C5a Bond Angle | ~120° |
The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that dictate the molecule's ability to donate and accept electrons, respectively. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial indicator of chemical reactivity and stability. nih.govirjweb.com A smaller energy gap suggests higher reactivity. nih.gov For pyrimidine (B1678525) derivatives, this gap is a key parameter in assessing their potential as active pharmacological agents. irjweb.com
The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the molecule's surface. wolfram.comscispace.com It uses a color scale to identify electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions. researchgate.net For this compound, the MEP map would likely show negative potential around the nitrogen atoms of the pyrimidine ring and the oxygen atom of the furan ring, indicating these are sites susceptible to electrophilic attack. researchgate.net The bromine atom would also influence the electrostatic potential significantly. Understanding these regions is vital for predicting non-covalent interactions, such as hydrogen bonding, which are crucial in biological systems. researchgate.net
Table 2: Predicted Electronic Properties of this compound (Illustrative) Note: This table is illustrative, based on typical values for analogous pyrimidine systems.
| Property | Predicted Value (eV) | Significance |
| HOMO Energy | ~ -6.5 eV | Electron-donating capability |
| LUMO Energy | ~ -1.8 eV | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | ~ 4.7 eV | Chemical reactivity and stability |
Charge distribution analysis provides a quantitative measure of the partial atomic charges within the molecule. Two common methods are Mulliken population analysis and Natural Population Analysis (NPA). wikipedia.org While Mulliken analysis is widely used, it is known to be highly dependent on the basis set chosen. uni-muenchen.de NPA is often considered more robust and provides a more stable description of the electron distribution, especially in ionic compounds. researchgate.netuni-rostock.de
For this compound, these analyses would quantify the electron-withdrawing effects of the nitrogen atoms, the oxygen atom, and the bromine atom. The analysis would likely reveal that the carbon atom (C4) attached to the bromine and the nitrogen atoms would carry a partial positive charge, while the nitrogen and oxygen atoms would have a partial negative charge. This information is critical for understanding the molecule's dipole moment and its reactivity patterns.
Quantum chemical calculations can predict spectroscopic data, such as vibrational frequencies (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) chemical shifts. nih.gov These theoretical spectra can be compared with experimental data to validate the accuracy of the computational model. For instance, calculated vibrational frequencies corresponding to the C-Br stretch, C=N stretch, and ring breathing modes can be matched with an experimental IR spectrum. Similarly, predicted ¹H and ¹³C NMR chemical shifts can confirm the molecular structure. Discrepancies between calculated and experimental data can often be resolved by applying a scaling factor to the computational results.
Molecular Docking and Dynamics Simulations
While quantum chemical calculations describe the intrinsic properties of the molecule, molecular docking and dynamics simulations are used to predict how it interacts with biological macromolecules, such as proteins or DNA.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target receptor. nih.gov For compounds with a pyrimidine core, common targets include protein kinases, which are often implicated in cancer. nih.govnih.gov Docking simulations of this compound into the ATP-binding site of a kinase, for example, would predict its binding pose and affinity (binding energy).
The analysis of the docked pose reveals key intermolecular interactions, such as:
Hydrogen bonds: Often formed between the nitrogen atoms of the pyrimidine ring and amino acid residues like glutamic acid or glycine (B1666218) in the kinase hinge region. nih.govmdpi.com
Hydrophobic interactions: Involving the fused ring system and nonpolar residues of the target protein. mdpi.com
Halogen bonds: The bromine atom can act as a halogen bond donor, interacting with electron-rich atoms in the binding pocket.
Molecular dynamics (MD) simulations can then be used to validate the stability of the docked complex over time, providing a more dynamic picture of the ligand-target interaction. rsc.org These simulations are crucial for designing more potent and selective inhibitors based on the furo[3,4-d]pyrimidine (B15215042) scaffold. rsc.org
Table 3: Interacting Residues and Binding Information (Hypothetical Docking into a Protein Kinase) Note: This table is a hypothetical example of results from a molecular docking study.
| Parameter | Description |
| Target Protein | e.g., p21-activated kinase 4 (PAK4) |
| Binding Site | ATP-binding pocket (hinge region) |
| Predicted Binding Affinity | -8.5 kcal/mol |
| Key Hydrogen Bond Interactions | N1-H with Glycine; N3 with Glutamic Acid |
| Key Hydrophobic Interactions | Furan ring with Leucine, Valine |
| Other Interactions | C4-Br halogen bond with a carbonyl oxygen |
Analysis of Intermolecular Hydrogen Bonding and Other Non-Covalent Interactions
The structure of this compound, which features a fused furan and pyrimidine ring system, provides multiple sites for intermolecular interactions that are crucial in its crystal packing and potential interactions with biological macromolecules. The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors, while the N-H group in the dihydrofuro moiety can serve as a hydrogen bond donor. libretexts.org Hydrogen bonds are strong, directional interactions that play a key role in molecular recognition and binding affinity. libretexts.org
In addition to classical hydrogen bonds, other non-covalent interactions are expected to influence the supramolecular assembly of this compound. These include:
Halogen Bonding: The bromine atom at the 4-position of the pyrimidine ring can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic site, such as a lone pair on an oxygen or nitrogen atom of a neighboring molecule.
π-π Stacking: The aromatic nature of the pyrimidine ring allows for π-π stacking interactions with other aromatic systems. These interactions are fundamental in the stabilization of crystal structures and in the binding of ligands to protein active sites.
Computational methods such as Quantum Theory of Atoms in Molecules (QTAIM), Non-Covalent Interaction (NCI) plots, and Hirshfeld surface analysis are powerful tools to visualize and quantify these interactions. For instance, Hirshfeld surface analysis can map the close contacts between molecules in a crystal, highlighting the regions involved in hydrogen bonding, halogen bonding, and other interactions. While specific studies detailing these analyses for this compound are not extensively documented, the methodologies applied to structurally similar heterocyclic compounds, such as pyrazolo[3,4-d]pyrimidines and furopyridinones, have demonstrated the importance of these non-covalent forces in determining their solid-state architecture and biological activity. For example, in a related furopyridinone derivative, intramolecular N-H···O hydrogen bonding was shown to stabilize the molecular conformation.
In Silico Pharmacokinetic Profiling and Drug-Likeness Assessment
In silico tools are invaluable in early-stage drug discovery for predicting the pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) and drug-likeness of a compound, thereby reducing the time and cost associated with experimental studies. The computed molecular properties of this compound from databases such as PubChem provide a foundation for this assessment. nih.gov
A key aspect of drug-likeness is adherence to established guidelines, such as Lipinski's Rule of Five. This rule suggests that poor absorption or permeation is more likely when a compound has a molecular weight greater than 500 Da, a logP greater than 5, more than 5 hydrogen bond donors, and more than 10 hydrogen bond acceptors. The properties of this compound are well within these limits, suggesting good potential for oral bioavailability. nih.gov
The topological polar surface area (TPSA) is another critical parameter, with values below 140 Ų generally associated with good cell membrane permeability. The predicted TPSA for this compound further supports its potential for favorable absorption characteristics.
The following tables summarize the key computed descriptors and predicted pharmacokinetic properties for this compound.
Table 1: Computed Molecular Descriptors for this compound
| Descriptor | Value | Source |
| Molecular Formula | C₆H₅BrN₂O | nih.gov |
| Molecular Weight | 201.02 g/mol | nih.gov |
| IUPAC Name | 4-bromo-5,7-dihydrofuro[3,4-d]pyrimidine | nih.gov |
| InChIKey | AGHNDHSJRLICKN-UHFFFAOYSA-N | nih.gov |
| Canonical SMILES | C1C2=C(CO1)N=CN=C2Br | nih.gov |
Table 2: Predicted Physicochemical and Drug-Likeness Properties
| Property | Predicted Value | Significance | Source |
| XLogP3 | 0.5 | Lipophilicity | nih.gov |
| Hydrogen Bond Donors | 1 | Lipinski's Rule | nih.gov |
| Hydrogen Bond Acceptors | 3 | Lipinski's Rule | nih.gov |
| Rotatable Bond Count | 0 | Molecular Flexibility | nih.gov |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Cell Permeability | nih.gov |
| Heavy Atom Count | 10 | Molecular Size | nih.gov |
These in silico predictions suggest that this compound possesses a favorable pharmacokinetic profile and adheres to the principles of drug-likeness. Such computational screening is a vital step in identifying promising candidates for further development in medicinal chemistry. nih.govunisi.it Studies on related pyrazolo[3,4-d]pyrimidine derivatives have also utilized similar in silico ADME predictions to guide the synthesis of compounds with improved solubility and cell permeability. nih.govunisi.it
Structure Activity Relationship Sar Studies and Medicinal Chemistry Design Principles for Furo 3,4 D Pyrimidine Derivatives
Rational Design of Furo[3,4-d]pyrimidine (B15215042) Analogs for Targeted Interactions
The rational design of furo[3,4-d]pyrimidine analogs is heavily guided by the structural biology of their intended targets. For instance, in the development of novel HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs), a structure-guided scaffold-hopping strategy was employed. nih.gov This approach led to the creation of dihydrofuro[3,4-d]pyrimidine derivatives designed to interact with specific "tolerant regions" within the NNRTI binding pocket (NNIBP). nih.gov A key design feature is the exposed oxygen atom of the dihydrofuro[3,4-d]pyrimidine core, which can act as a hydrogen bond acceptor, potentially forming additional interactions with amino acid residues in the binding site to improve potency and resistance profiles. nih.gov
Scaffold Modification and Isosteric Replacements to Modulate Activity Profiles
Scaffold modification and isosteric replacement are cornerstone strategies in the medicinal chemistry of furo[3,4-d]pyrimidines and related compounds to fine-tune their biological activities. A prominent example is the "scaffold hopping" from a thieno[3,2-d]pyrimidine (B1254671) core to a dihydrofuro[3,4-d]pyrimidine scaffold in the pursuit of improved HIV-1 NNRTIs. nih.gov This modification aimed to enhance physicochemical properties and overcome drug resistance while maintaining the essential binding interactions of the parent diarylpyrimidine (DAPY) structure. nih.govresearchgate.net
The concept of isosterism is also evident in the development of inhibitors for other targets. The pyrazolo[3,4-d]pyrimidine scaffold, for example, is frequently utilized as a bioisosteric replacement for the natural purine (B94841) base, adenine, which is a critical component of ATP. nih.gov This allows these analogs to compete with ATP for binding to the kinase domain of various enzymes. nih.gov In a comparative study, the replacement of a thieno[3,2-d]pyrimidine core with a furo[3,2-d]pyrimidine (B1628203) in a series of sirtuin inhibitors resulted in a significant 15- to 40-fold decrease in potency, highlighting the critical role of the scaffold's heteroatom in target engagement. researchgate.net This demonstrates that even subtle changes, like substituting sulfur with oxygen, can dramatically alter the activity profile.
Investigation of Substituent Effects on Ligand-Target Binding and Interactions
The nature and position of substituents on the furo[3,4-d]pyrimidine scaffold and its analogs are critical determinants of their binding affinity and selectivity. In a series of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives developed as phosphodiesterase type 4 (PDE4) inhibitors, it was discovered that fusing gem-dimethylcyclohexyl moieties to the pyridine (B92270) ring and specific substitutions at the 5-position of the core structure were key to achieving high-affinity binding to the enzyme. researchgate.netnih.gov
For furo[2,3-d]pyrimidines designed as multireceptor tyrosine kinase inhibitors, the introduction of a methyl group at the 2-position was a deliberate design choice to differentiate them from other pyrimidine-based kinase inhibitors. mdpi.com Furthermore, in the development of thieno[3,2-d]pyrimidine sirtuin inhibitors, the orientation of the pyrimidine (B1678525) nitrogens was found to be crucial; the N1 nitrogen could form a hydrogen bond with the backbone of a phenylalanine residue, enhancing inhibitory activity. researchgate.net In a broader study on dipyrazinylpyridine ligands, it was shown that electron-donating substituents on the pyridine ring, such as -NMe2, resulted in a higher binding affinity for bovine serum albumin compared to electron-withdrawing groups, illustrating the profound impact of electronics on non-covalent interactions. nih.gov
Targeted Design Strategies for Enzyme Inhibitors and Receptor Ligands (e.g., DHFR, TS, EGFR, VEGFR-2, RT, mTOR, Aldose Reductase)
The versatile furo[3,4-d]pyrimidine scaffold and its isomers have been strategically employed to design inhibitors for a wide array of enzymes and receptors implicated in various diseases.
DHFR and EGFR: 2,4-Diaminofuro[2,3-d]pyrimidines have been designed as dual inhibitors of dihydrofolate reductase (DHFR) and receptor tyrosine kinases (RTKs). nih.gov Specifically, saturated C9-homologated analogs were found to inhibit Epidermal Growth Factor Receptor (EGFR) and PDGFR-β, an activity that was absent in the parent C9-methyl analogs. nih.gov
VEGFR-2: Several research efforts have focused on furo-pyrimidine derivatives as inhibitors of Vascular Endothelial Growth-Factor Receptor-2 (VEGFR-2), a key target in angiogenesis. Dihydrofuro[3,4-d]pyrimidine derivatives have been synthesized and evaluated as potential VEGFR-2 inhibitors through molecular docking studies. nih.gov Additionally, novel 4-amino-furo[2,3-d]pyrimidines were discovered as potent dual inhibitors of Tie-2 and VEGFR2. nih.gov
Reverse Transcriptase (RT): Dihydrofuro[3,4-d]pyrimidine derivatives have emerged as a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). researchgate.net Compounds from this class have shown exceptional potency against a wide range of drug-resistant HIV-1 strains, demonstrating significant improvements over existing drugs like etravirine. nih.gov
PI3K/mTOR: While direct mTOR inhibition by furo[3,4-d]pyrimidines is not extensively documented, related fused pyrimidines have been developed as potent inhibitors. Pyrido[3,2-d]pyrimidines have been designed as dual PI3K/mTOR inhibitors, with modifications at the C-7 position influencing selectivity and potency. nih.govmdpi.com
Thymidylate Synthase (TS) and Aldose Reductase: There is limited specific information on furo[3,4-d]pyrimidines targeting TS or Aldose Reductase. However, related heterocyclic systems have been explored for these targets. Pyrrolo[2,3-d]pyrimidine antifolates have been designed as dual inhibitors of TS and DHFR. researchgate.net For Aldose Reductase, novel derivatives of 2-phenoxypyrido[3,2-b]pyrazin-3(4H)-one have been identified as potent inhibitors. nih.gov
Other Targets: Furo[3,4-d]pyrimidinones have been identified as selective antagonists for the alpha1a-adrenergic receptor.
The following table summarizes the inhibitory activities of selected furo[3,4-d]pyrimidine analogs and related derivatives against various targets.
| Compound Class | Target(s) | Key Findings | Reference(s) |
| Dihydrofuro[3,4-d]pyrimidine | HIV-1 RT | Exceptionally potent against resistant strains (EC50 = 0.9–8.4 nM). | nih.gov |
| Furo[2,3-d]pyrimidine (B11772683) | EGFR, DHFR | Saturated C9-homologated analogs show dual inhibition. | nih.gov |
| Furo[2,3-d]pyrimidine | Tie-2, VEGFR2 | Diarylurea moiety at 5-position enhances dual inhibitory activity (<3 nM). | nih.gov |
| Furo[3,4-d]pyrimidinone | α1a-Adrenergic Receptor | Identified as selective antagonists. | |
| Pyrido[3,2-d]pyrimidine | PI3Kα/mTOR | C-7 substituents modulate dual inhibitory activity (IC50 for PI3Kα = 3-10 nM). | nih.gov |
| Pyrrolo[2,3-d]pyrimidine | TS, DHFR | Designed as dual inhibitors of human TS and DHFR. | researchgate.net |
Comparative SAR Studies Across Different Fused Pyrimidine Systems (e.g., pyrido[3',2':4,5]furo[3,2-d]pyrimidines, pyrrolo[2,3-d]pyrimidines)
Comparative analysis of different fused pyrimidine systems provides valuable insights into how the nature of the fused ring impacts biological activity.
Furo-pyrimidines vs. Thieno-pyrimidines: The choice between a furan (B31954) or thiophene (B33073) ring fused to the pyrimidine core can have a profound effect on potency. A direct comparison in a series of sirtuin inhibitors showed that replacing a thieno[3,2-d]pyrimidine scaffold with a furo[3,2-d]pyrimidine led to a marked decrease in inhibitory activity against SIRT1, SIRT2, and SIRT3. researchgate.net Conversely, scaffold-hopping from thienopyrimidine acids successfully identified furo[2,3-d]pyrimidine amides as potent inhibitors of the carboxylesterase Notum, suggesting the furan ring was favorable for this specific target. In anticancer studies, thieno[2,3-d]pyrimidines were found to be more potent than their isomeric thieno[3,2-d]pyrimidines against certain cancer cell lines.
Furo-pyrimidines vs. Pyrrolo-pyrimidines: The pyrrolo[2,3-d]pyrimidine (7-deazapurine) scaffold is a privileged structure in medicinal chemistry, particularly for kinase inhibitors, due to its close resemblance to adenine. Extensive SAR studies on pyrrolo[2,3-d]pyrimidines have identified potent inhibitors for numerous kinases, including Axl, EGFR, VEGFR, and RET. researchgate.netnih.gov For RET inhibitors, it was found that the pyrrolopyrimidine core was a more suitable warhead than a pyrimidothiophene, as replacing the N-1 of the pyrrole (B145914) with sulfur resulted in a loss of activity. researchgate.net This highlights that the hydrogen-bonding capability of the pyrrole NH is crucial for anchoring the inhibitor in the kinase hinge region.
Furo-pyrimidines vs. Pyrido-pyrimidines: Pyrido-pyrimidine systems, which incorporate a six-membered pyridine ring, offer different spatial and electronic properties compared to the five-membered furan ring. Pyrido[3,2-d]pyrimidines have been successfully developed as PI3K/mTOR inhibitors, where substitution on the pyridine ring (at C-7) was key to modulating activity. nih.gov Similarly, pyrido[3',2':4,5]furo[3,2-d]pyrimidines, which feature a more complex tricyclic system, were optimized as potent PI3K inhibitors, with a 2-aryl-4-morpholino derivative showing a 400-fold increase in potency over the initial hit. nih.gov
Future Directions and Emerging Research Avenues for Furo 3,4 D Pyrimidine Chemistry
Development of Novel and Sustainable Synthetic Routes
Catalytic Systems: The exploration of novel catalysts, including transition metal catalysts and organocatalysts, could unlock new and more direct pathways to functionalized furo[3,4-d]pyrimidines. For instance, catalytic C-H activation strategies could enable the direct introduction of substituents onto the heterocyclic core, bypassing the need for pre-functionalized starting materials.
Green Chemistry Approaches: A strong emphasis on sustainable chemistry will drive the adoption of greener reaction conditions. This includes the use of environmentally friendly solvents (e.g., water, supercritical fluids), microwave-assisted synthesis to reduce reaction times, and the development of recyclable catalytic systems.
Flow Chemistry: The application of continuous flow technologies can offer precise control over reaction parameters, leading to improved yields, enhanced safety, and easier scalability of synthetic processes for furo[3,4-d]pyrimidine (B15215042) derivatives.
Exploration of Undiscovered Reactivity Patterns for Further Functionalization
The bromine atom at the 4-position of 4-bromo-5H,7H-furo[3,4-d]pyrimidine serves as a versatile handle for a wide range of chemical transformations. While established cross-coupling reactions are applicable, future research should delve into less explored reactivity patterns to access a broader chemical space.
Cross-Coupling Reactions: While Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are standard methods for functionalizing aryl halides, there is room to explore their application with a wider array of coupling partners to introduce novel and complex substituents at the C4-position.
Nucleophilic Aromatic Substitution (SNAr): A systematic investigation into the SNAr reactions of this compound with various nucleophiles (e.g., amines, thiols, alkoxides) will be essential for creating diverse libraries of compounds for biological screening.
Metal-Halogen Exchange: The use of organolithium or Grignard reagents to perform metal-halogen exchange at the C4-position can generate highly reactive intermediates, which can then be trapped with a variety of electrophiles to introduce a wide range of functional groups.
Photoredox Catalysis: The application of visible-light photoredox catalysis could open up new avenues for the functionalization of the furo[3,4-d]pyrimidine scaffold under mild reaction conditions, enabling transformations that are not accessible through traditional thermal methods.
Integration of Advanced Computational Approaches in Rational Drug Design
Computational chemistry and molecular modeling are indispensable tools in modern drug discovery. For the furo[3,4-d]pyrimidine scaffold, these approaches can accelerate the identification and optimization of lead compounds.
Structure-Based Drug Design (SBDD): For identified biological targets, molecular docking and molecular dynamics (MD) simulations can predict the binding modes of furo[3,4-d]pyrimidine derivatives within the active site. This information can guide the design of more potent and selective inhibitors. For instance, in the context of kinase inhibition, a common target for pyrimidine-based heterocycles, computational studies can elucidate key interactions with active site residues. mdpi.comresearchgate.net
Ligand-Based Drug Design (LBDD): When the three-dimensional structure of the target is unknown, LBDD methods such as quantitative structure-activity relationship (QSAR) studies and pharmacophore modeling can be employed. These models, built upon the biological data of a series of furo[3,4-d]pyrimidine analogues, can predict the activity of novel, untested compounds.
ADMET Prediction: In silico prediction of absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is crucial for the early-stage evaluation of drug candidates. Computational tools can help prioritize compounds with favorable pharmacokinetic profiles, reducing the likelihood of late-stage failures in drug development. rsc.org
Interdisciplinary Research at the Interface of Chemical Biology and Material Science
The unique structural and electronic properties of furo[3,4-d]pyrimidines make them attractive candidates for applications beyond traditional medicinal chemistry.
Chemical Probes: Functionalized furo[3,4-d]pyrimidines can be designed as chemical probes to study biological processes. For example, by incorporating fluorescent tags or photo-crosslinking groups, these molecules can be used to identify and visualize their cellular targets.
Bioconjugation: The reactivity of the 4-bromo substituent can be exploited for the conjugation of furo[3,4-d]pyrimidine moieties to biomolecules such as proteins and nucleic acids. This could lead to the development of novel targeted therapies or diagnostic agents.
Organic Electronics: Fused heterocyclic systems are of great interest in the field of organic electronics. The planar structure and potential for π-π stacking of the furo[3,4-d]pyrimidine core suggest that its derivatives could be explored as organic semiconductors, emitters in organic light-emitting diodes (OLEDs), or components of organic solar cells. Further research into the synthesis of extended, conjugated systems based on this scaffold is warranted.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for introducing substituents at the 7-position of fused pyrimidine derivatives like pyrazolo[3,4-d]pyrimidine?
- Methodology : Substituents at the 7-position are introduced via regioselective glycosylation or nucleophilic substitution. For example, 4-chlorophenyl and 4-methylphenyl groups at the 7-position (Table 2, ) significantly enhance antiparasitic activity. Key steps include:
- Screening substituents (halogens, alkyl, aryl) using Suzuki-Miyaura coupling or Buchwald-Hartwig amination.
- Confirming regiochemistry via HMBC spectra (absence of H-1’-C-3 coupling confirms N-1 linkage) .
- Purification via flash chromatography and characterization by , , and HRMS .
Q. How are in vitro antiparasitic activity assays designed for pyrimidine derivatives against T. cruzi and L. infantum?
- Experimental Design :
- Use β-galactosidase-expressing T. cruzi Tulahuen CL2 strain cultured in MRC-5SV2 cells (human lung fibroblasts) or primary mouse macrophages (PMM) .
- Infect host cells with parasites at a ratio of 1:10 (host:parasite) in 96-well plates.
- Assess parasite burden via colorimetric β-galactosidase assay using CPRG substrate; measure IC values after 7 days .
- Cytotoxicity is evaluated using MRC-5SV2 cells and PMM, with CC values calculated to determine selectivity indices (SI = CC/IC) .
Advanced Research Questions
Q. How can contradictory SAR data be resolved when 7-position modifications yield divergent activity and cytotoxicity profiles?
- Analysis Framework :
- Case Study : 4-Chlorophenyl at the 7-position (compound 44 ) shows high anti-T. cruzi activity (IC = 0.32 µM) and low cytotoxicity (CC > 64 µM), while trifluoromethyl groups (e.g., compound 96 ) induce cytotoxicity without selectivity .
- Resolution Steps :
Perform dose-response assays to validate outliers (e.g., single vs. averaged IC values from independent replicates).
Use ABC transporter inhibitors (verapamil, cyclosporin A) to assess efflux-mediated resistance .
Apply computational modeling (e.g., molecular docking) to predict steric clashes or metabolic liabilities of bulky substituents .
Q. What in vitro models are appropriate for assessing metabolic stability, and how are these experiments optimized?
- Methodology :
- Liver Microsome Assays : Incubate compounds (e.g., 44 ) with mouse/human liver S9 fractions for 60 minutes. Quantify parent compound retention via LC-MS/MS. Compound 44 showed 100% stability in both species, supporting in vivo testing .
- Key Parameters :
- Use NADPH-regenerating systems for Phase I metabolism.
- Include UDP-glucuronic acid for Phase II glucuronidation.
- Validate with positive controls (e.g., midazolam for CYP3A4 activity).
Q. How are in vivo efficacy studies designed for pyrimidine derivatives in acute Chagas disease models?
- Protocol :
- Administer compound 44 orally (25 mg/kg/day for 5 days) to T. cruzi-infected mice.
- Monitor parasitemia via blood smears and survival rates over 30 days. Compound 44 achieved 99% parasite suppression and 83% survival .
- Critical Controls : Include benznidazole (reference drug) and vehicle-only groups. Assess hepatic/renal toxicity via serum ALT/AST and creatinine levels post-trial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
